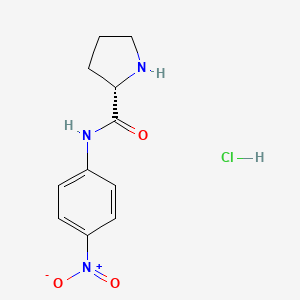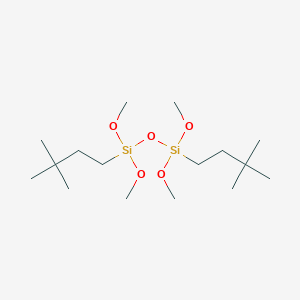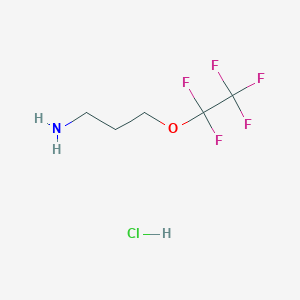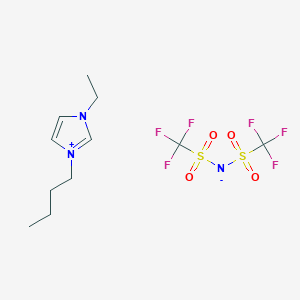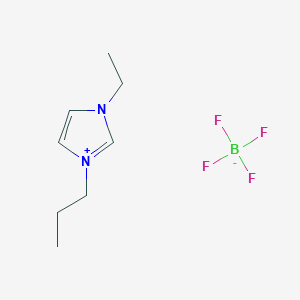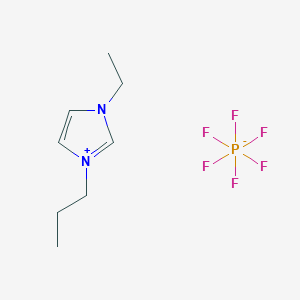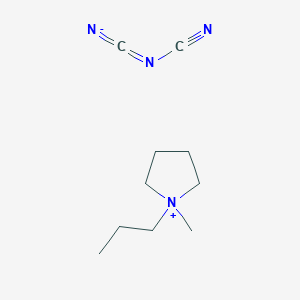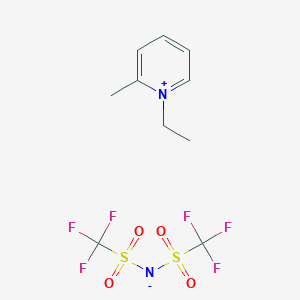
1-Methyl-3-propylpyrrolidinium 1,1,2,2-tetrafluoroethanesulfonate; 98%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-propylpyrrolidinium 1,1,2,2-tetrafluoroethanesulfonate (MPP-TFES) is a quaternary ammonium salt that has been used in a variety of scientific research applications. It is a colorless, odorless, and tasteless compound that is highly soluble in water, making it an ideal choice for a variety of experiments. MPP-TFES has been shown to have a number of biochemical and physiological effects, and is a useful tool for researchers in a variety of fields.
Scientific Research Applications
1-Methyl-3-propylpyrrolidinium 1,1,2,2-tetrafluoroethanesulfonate; 98% has been used in a variety of scientific research applications. It has been used in the synthesis of polymers, in the study of enzymes, and in the study of drug delivery systems. It has also been used in the synthesis of peptides and nucleic acids, as well as in the study of protein-ligand interactions.
Mechanism of Action
1-Methyl-3-propylpyrrolidinium 1,1,2,2-tetrafluoroethanesulfonate; 98% is an ionic compound with a positively charged quaternary ammonium group. This positive charge allows it to interact with negatively charged molecules, such as proteins and nucleic acids. The positively charged group also enables 1-Methyl-3-propylpyrrolidinium 1,1,2,2-tetrafluoroethanesulfonate; 98% to form hydrogen bonds with other molecules, which can affect the structure and function of the molecule.
Biochemical and Physiological Effects
1-Methyl-3-propylpyrrolidinium 1,1,2,2-tetrafluoroethanesulfonate; 98% has been shown to have a number of biochemical and physiological effects. It has been shown to increase the solubility of proteins, as well as to increase the stability of proteins in solution. It has also been shown to increase the rate of enzyme activity, and to increase the rate of drug delivery. Additionally, 1-Methyl-3-propylpyrrolidinium 1,1,2,2-tetrafluoroethanesulfonate; 98% has been shown to increase the binding affinity of proteins for their ligands.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-Methyl-3-propylpyrrolidinium 1,1,2,2-tetrafluoroethanesulfonate; 98% in laboratory experiments is its high solubility in water. This makes it an ideal choice for a variety of experiments, as it can easily be dissolved in aqueous solutions. Additionally, it is relatively inexpensive and easy to obtain. However, it should be noted that 1-Methyl-3-propylpyrrolidinium 1,1,2,2-tetrafluoroethanesulfonate; 98% is not suitable for experiments involving proteins or nucleic acids, as it can interact with these molecules and affect their structure and function.
Future Directions
There are a number of potential future directions for 1-Methyl-3-propylpyrrolidinium 1,1,2,2-tetrafluoroethanesulfonate; 98%. These include further research into its biochemical and physiological effects, as well as its potential applications in drug delivery systems. Additionally, further research could be conducted into the synthesis of polymers and peptides using 1-Methyl-3-propylpyrrolidinium 1,1,2,2-tetrafluoroethanesulfonate; 98%. Finally, further research could be conducted into its potential use in the study of protein-ligand interactions, as well as its potential use in the study of enzymes.
Synthesis Methods
1-Methyl-3-propylpyrrolidinium 1,1,2,2-tetrafluoroethanesulfonate; 98% is synthesized by the reaction of 1-methyl-3-propylpyrrolidinium bromide and 1,1,2,2-tetrafluoroethanesulfonic acid. The reaction is carried out in aqueous solution at a temperature of 70°C for two hours. The reaction product is then purified by recrystallization, resulting in a white crystalline powder with a purity of 98%.
properties
IUPAC Name |
1-methyl-3-propylpyrrolidin-1-ium;1,1,2,2-tetrafluoroethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.C2H2F4O3S/c1-3-4-8-5-6-9(2)7-8;3-1(4)2(5,6)10(7,8)9/h8H,3-7H2,1-2H3;1H,(H,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMMVMXXRHADKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC[NH+](C1)C.C(C(F)(F)S(=O)(=O)[O-])(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19F4NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-propylpyrrolidinium 1,1,2,2-tetrafluoroethanesulfonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Perallyloxycucurbit[6]uril (AOCB[6]) potassium sulfate, 94% mod](/img/structure/B6310600.png)
![1-{(2S)-1-[(11bS)-2,6-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yloxy]propan-2-yl}-3-phenylurea, 97%](/img/structure/B6310602.png)


![1-{(1S,2R)-1-[(11bR)-2,6-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yloxy]-1-phenylpropan-2-yl}-3-phenylurea, 97%](/img/structure/B6310618.png)
